molecular formula C13H7Cl2N3 B13863536 4-Chloro-2-(2-chloropyridin-4-yl)quinazoline

4-Chloro-2-(2-chloropyridin-4-yl)quinazoline

Cat. No.: B13863536
M. Wt: 276.12 g/mol
InChI Key: WXCARTUZUBOCGO-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-chloropyridin-4-yl)quinazoline is a heterocyclic organic compound with the molecular formula C13H7Cl2N3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-chloropyridin-4-yl)quinazoline typically involves the reaction of 2-chloropyridine with 4-chloroquinazoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-chloropyridin-4-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinazoline N-oxides .

Scientific Research Applications

4-Chloro-2-(2-chloropyridin-4-yl)quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloropyridin-4-yl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(pyridin-2-yl)quinazoline
  • 4-Chloro-2-(pyridin-4-yl)quinazoline

Uniqueness

4-Chloro-2-(2-chloropyridin-4-yl)quinazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets .

Properties

Molecular Formula

C13H7Cl2N3

Molecular Weight

276.12 g/mol

IUPAC Name

4-chloro-2-(2-chloropyridin-4-yl)quinazoline

InChI

InChI=1S/C13H7Cl2N3/c14-11-7-8(5-6-16-11)13-17-10-4-2-1-3-9(10)12(15)18-13/h1-7H

InChI Key

WXCARTUZUBOCGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=NC=C3)Cl)Cl

Origin of Product

United States

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